3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Description
3-Benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a diethylaminomethyl moiety at position 8, a hydroxyl group at position 7, and a methyl group at position 3. Coumarin derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Crystallographic studies using SHELXL () have been instrumental in resolving the three-dimensional structures of similar coumarin derivatives, enabling precise analysis of substituent effects on molecular conformation and stability.
Properties
IUPAC Name |
3-benzyl-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-23(5-2)14-19-20(24)12-11-17-15(3)18(22(25)26-21(17)19)13-16-9-7-6-8-10-16/h6-12,24H,4-5,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDPKNOQYZHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . Industrial production methods often employ homogeneous catalysts like concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride .
Chemical Reactions Analysis
3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other coumarin derivatives. In biology and medicine, it exhibits antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . Additionally, it finds applications in the industry as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of platelet aggregation, while its anticancer properties are linked to the inhibition of specific enzymes and signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Diethylaminomethyl vs. Nitro/Piperidinyl: The diethylaminomethyl group in the target compound may enhance solubility in polar solvents compared to nitro () or piperidinyl () groups, which are bulkier or more lipophilic.
- Benzyl vs. Heterocyclic Groups : The benzyl group at C3 (target) likely increases lipophilicity and membrane permeability compared to unsubstituted () or heterocyclic-substituted analogs ().
Cytotoxicity and Anticancer Potential
- Target Compound: While direct data is unavailable, structurally related diethylaminomethyl-containing compounds () exhibit low micromolar IC50 values against leukemia (L1210) and human T-lymphocyte (CEM) cells. For example, 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) derivatives showed IC50 values of 1–20 μM .
- Nitro and Alkoxy Derivatives (): These compounds are intermediates in synthesizing amines but lack reported cytotoxicity, suggesting the nitro group may reduce bioactivity until reduced to an amine.
- Diazenyl-sulfonyl Derivative (): No biological data is provided, but diazenyl groups are often associated with photodynamic therapy applications.
Antimicrobial and Antiviral Activity
- Diethylaminomethyl Derivatives (): Moderate antimicrobial activity (MIC 25–50 μg/mL) against bacteria and fungi. Select compounds also showed antiviral activity (IC50 11–20 μM) in HEL cell cultures.
- Dimethylamino-acryloyl Derivative (): No activity reported, but acryloyl groups may influence kinase inhibition due to electrophilic reactivity.
Physicochemical and Stability Properties
- Solubility: The diethylaminomethyl group in the target compound likely improves water solubility compared to nitro () or benzothiazolyl () analogs, especially in acidic environments where the amino group is protonated.
- Stability : The hydroxyl group at C7 may render the target compound susceptible to oxidation, whereas alkoxy derivatives () are more stable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
